Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate
Description
CAS: 2377031-67-7 Molecular Formula: C₁₄H₂₂ClN₅O₂ Molecular Weight: 327.81 g/mol Structure: The compound features a piperidine core substituted with a tert-butyl carboxylate group and a methylamino-linked 4-chloro-1,3,5-triazine moiety. Its Smiles representation is CN(c1ncnc(Cl)n1)C1CCN(C(=O)OC(C)(C)C)CC1 . The chlorotriazine group confers reactivity for nucleophilic substitutions, making it valuable in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN5O2/c1-14(2,3)22-13(21)20-7-5-10(6-8-20)19(4)12-17-9-16-11(15)18-12/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUFLCVNZHNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate typically involves the reaction of cyanuric chloride with piperidine derivatives. The process can be summarized as follows:
Initial Reaction: Cyanuric chloride reacts with piperidine in the presence of a base such as sodium carbonate.
Substitution Reaction: The intermediate product undergoes further substitution with tert-butyl 4-aminopiperidine-1-carboxylate, resulting in the formation of the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium carbonate, morpholine, and various amines are commonly used.
Reaction Conditions: Reactions are typically carried out in solvents like dioxane or water, with temperature control being crucial to prevent side reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be obtained.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazine moieties exhibit anticancer properties. In particular, Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study involving various cancer cell lines demonstrated that this compound effectively induces apoptosis in tumor cells by disrupting cellular signaling pathways associated with survival and proliferation .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. This makes it a candidate for further development as a therapeutic agent in treating bacterial infections .
Herbicide Development
This compound is being explored for its potential use as a herbicide. The triazine structure is known for its herbicidal properties, particularly in inhibiting photosynthesis in plants. Field trials have shown that formulations containing this compound can effectively control weed populations while minimizing harm to crop plants .
Pesticide Formulations
The compound's ability to act as a pesticide is another area of interest. Its effectiveness in targeting specific pests while being less toxic to non-target organisms suggests it could be integrated into environmentally friendly pest management systems .
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against human breast cancer cells (MCF7). The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. These findings suggest its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Herbicide Efficacy
A field trial conducted on soybean crops demonstrated that the application of this compound significantly reduced weed biomass by over 70% compared to untreated plots. The study concluded that this compound could serve as an effective herbicide with a favorable safety profile for crops .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, making it useful in catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
tert-Butyl 4-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate
Molecular Formula : C₁₅H₂₄ClN₅O₂
Molecular Weight : 341.84 g/mol
Key Differences :
- Substitution Pattern: The triazine is linked via a methylaminomethyl (–CH₂–N(CH₃)–) group instead of a direct methylamino (–N(CH₃)–) bond .
- Impact : The additional methylene spacer increases molecular weight and may alter steric interactions in binding pockets.
tert-Butyl 4-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}piperidine-1-carboxylate
Molecular Formula : C₁₆H₂₅ClN₄O₂
Molecular Weight : 340.86 g/mol
Key Differences :
tert-Butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate
Molecular Formula : C₁₃H₂₀ClN₅O₂
Molecular Weight : 313.79 g/mol
Key Differences :
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate
Molecular Formula: C₁₇H₂₄BrNO₃ Molecular Weight: 370.28 g/mol Key Differences:
- Substituent: Features a 4-bromobenzyloxy group instead of chlorotriazinyl-methylamino .
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate
Molecular Formula : C₁₈H₂₈N₂O₂
Molecular Weight : 304.43 g/mol
Key Differences :
- Aromatic System: Incorporates a phenyl ring with a methylaminomethyl group instead of triazine .
- Impact : Aromaticity may enhance π-π stacking interactions in biological targets but reduce heterocycle-specific reactivity.
Comparative Data Table
Research Findings and Implications
- Reactivity : The chlorotriazine group in the target compound enables facile nucleophilic substitutions, a feature absent in phenyl- or pyrimidine-based analogs .
- Pharmacokinetics : Diazepane-containing analogs (e.g., ) may exhibit improved solubility due to increased flexibility, while bromobenzyl derivatives (e.g., ) could face metabolic challenges due to aromatic halogenation.
- Target Engagement : Triazine-based compounds are preferred in kinase inhibitor design for heterocycle-specific interactions, whereas phenyl analogs (e.g., ) may target GPCRs or transporters .
Biological Activity
Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following structural formula:
This structure features a piperidine ring with a tert-butyl ester and a chloro-triazine moiety, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Here are some key mechanisms:
- Enzyme Inhibition : The triazine moiety is known to interact with enzymes involved in various metabolic processes. For instance, it may inhibit certain kinases or proteases that play roles in cell signaling and proliferation.
- Receptor Modulation : The compound may act as a modulator of specific receptors, potentially influencing pathways related to cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, possibly due to disruption of bacterial metabolic functions.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-1,3,5-triazine derivatives with tert-butyl 4-(methylamino)piperidine-1-carboxylate under basic conditions. For example, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate amide bond formation in dichloromethane or THF . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization often requires temperature control (0–25°C) and stoichiometric adjustments of the triazine precursor .
Basic: How is the compound characterized structurally, and what analytical methods are recommended?
Answer:
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C): To confirm the piperidine and triazine ring connectivity, methylamino linkage, and tert-butyl group .
- IR spectroscopy : Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and triazine ring vibrations .
- Mass spectrometry (HRMS/ESI) : Validates molecular weight (e.g., C₁₅H₂₃ClN₅O₂, MW 348.84 g/mol) .
- X-ray crystallography : For absolute configuration determination (using SHELX programs for refinement) .
Advanced: What reaction mechanisms dominate in substitutions involving the 4-chloro-1,3,5-triazine moiety?
Answer:
The 4-chloro group on the triazine ring undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by adjacent nitrogen atoms. Common nucleophiles include amines, thiols, or alkoxides. Reaction kinetics depend on solvent polarity (e.g., DMF enhances nucleophilicity) and base strength (e.g., K₂CO₃ or Et₃N). Computational studies (DFT) suggest transition states with partial negative charge development on the triazine ring . Competing side reactions (e.g., hydrolysis) are minimized by anhydrous conditions and controlled pH .
Advanced: How does the compound interact with biological targets, and what assays validate its activity?
Answer:
The triazine-piperidine scaffold may target enzymes (e.g., kinases) or receptors (e.g., GPCRs) via hydrogen bonding (NH/OH groups) and π-π stacking (aromatic triazine). In vitro assays include:
- Radioligand binding : To measure affinity for neurotransmitter receptors .
- Enzyme inhibition (IC₅₀) : Using fluorescence-based assays (e.g., ATPase activity) .
- Cellular cytotoxicity (MTT assay) : For anticancer or antimicrobial screening .
Dose-response curves and molecular docking (AutoDock Vina) are used to correlate structure-activity relationships (SAR) .
Basic: What safety precautions are required for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
- Storage : In airtight containers at –20°C, away from oxidizers and moisture . Toxicity data are limited, but analogous triazines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .
Advanced: How can computational methods predict the compound’s reactivity and stability?
Answer:
- DFT calculations (Gaussian 16) : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics (MD) simulations : Assess solvation effects (e.g., in water/DMSO) and degradation pathways (e.g., hydrolysis) .
- QSPR models : Relate logP (calculated ~2.1) to membrane permeability .
Advanced: How do experimental conditions influence the stability of the tert-butyl carbamate group?
Answer:
The tert-butyloxycarbonyl (Boc) group is labile under:
- Acidic conditions (TFA/HCl in DCM): Cleavage occurs within hours at 25°C .
- Basic conditions (NaOH/MeOH): Slow hydrolysis (>24 hours) .
Stability is confirmed via HPLC monitoring (C18 column, acetonitrile/water gradient). For long-term storage, neutral pH and inert atmospheres (N₂) are critical .
Basic: What chromatographic techniques resolve impurities in the final product?
Answer:
- Reverse-phase HPLC : Using a C18 column (5 µm, 250 × 4.6 mm) with UV detection (254 nm). Mobile phase: 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient) .
- Normal-phase silica chromatography : Hexane/ethyl acetate (3:1 to 1:2) for nonpolar byproducts .
- Preparative TLC : For small-scale purification (silica GF₂₅₄, ethyl acetate) .
Advanced: How to address contradictory data in biological activity studies?
Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Reproducibility checks : Triplicate experiments with internal controls (e.g., cisplatin for cytotoxicity) .
- HPLC-MS purity verification : Ensure >95% purity .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What regulatory guidelines apply to preclinical studies involving this compound?
Answer:
- OECD 423 : Acute oral toxicity testing .
- ICH M7 : Control genotoxic impurities (e.g., alkylating agents) via Ames test .
- GLP compliance : Document synthesis protocols, stability data, and batch records .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
